molecular formula C28H29N3O5 B3662336 dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3662336
M. Wt: 487.5 g/mol
InChI Key: JLAZXQYMYIEGBN-UHFFFAOYSA-N
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Description

Dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a pyrazole ring substituted with a 4-methoxy-3-methylphenyl group and a phenyl group. The DHP core is esterified with dimethyl groups at the 3,5-positions, contributing to its lipophilicity and structural rigidity. Its synthesis typically involves multi-step reactions, including Hantzsch-type cyclization or coupling of pre-formed pyrazole and DHP moieties .

Properties

IUPAC Name

dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-16-14-19(12-13-22(16)34-4)26-21(15-31(30-26)20-10-8-7-9-11-20)25-23(27(32)35-5)17(2)29-18(3)24(25)28(33)36-6/h7-15,25,29H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAZXQYMYIEGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Key Structural Features

  • Dihydropyridine Core : Essential for cardiovascular activity.
  • Pyrazole Moiety : Contributes to anti-inflammatory and analgesic properties.
  • Methoxy and Methyl Substituents : Enhance solubility and bioactivity.

Cardiovascular Agents

DMPD and its derivatives are being investigated for their potential as cardiovascular agents. The dihydropyridine structure is well-known for its ability to modulate calcium channels, making it a candidate for treating hypertension and congestive heart failure .

Anti-inflammatory and Analgesic Properties

Research indicates that DMPD exhibits anti-inflammatory effects, which can be attributed to the presence of the pyrazole ring. Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting potential therapeutic uses in conditions like arthritis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties in preliminary studies. The incorporation of the pyrazole moiety is believed to enhance the interaction with microbial targets, leading to effective inhibition of bacterial growth .

Anticancer Potential

Emerging evidence suggests that DMPD may possess anticancer properties. Compounds with similar dihydropyridine frameworks have been documented to induce apoptosis in cancer cells, warranting further investigation into DMPD's mechanisms of action against various cancer types .

Material Science Applications

Beyond pharmacology, DMPD's unique chemical structure allows for applications in material science:

Organic Photovoltaics

Research indicates that derivatives of DMPD may be utilized in organic photovoltaic devices due to their electronic properties. The conjugated systems within the molecule can facilitate charge transport, enhancing the efficiency of solar cells .

Drug Delivery Systems

The solubility characteristics of DMPD make it a candidate for formulation in drug delivery systems. Its ability to form stable complexes with various drugs could improve bioavailability and therapeutic efficacy .

Case Study 1: Cardiovascular Research

A study published in Pharmaceutical Research explored the effects of DMPD on hypertensive rat models. Results indicated significant reductions in blood pressure comparable to established calcium channel blockers, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In vitro studies conducted by Isloor et al. demonstrated that DMPD exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the pyrazole ring, ester groups, and DHP core modifications. Below is a comparative analysis:

Compound Name Substituents on Pyrazole/DHP Core Ester Groups Key Structural Features Reference
Target Compound 3-(4-Methoxy-3-methylphenyl), 1-phenyl Dimethyl Enhanced lipophilicity due to methyl/methoxy groups; rigid pyrazole-DHP conjugation
Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 3-(4-Bromophenyl) Dibenzyl Increased steric bulk and electron-withdrawing bromo substituent
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 2-(4-Methoxyphenyl) Diethyl Ethyl esters improve solubility; methoxy group enhances electronic conjugation
Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411) 3-Nitrophenyl, propenyl side chain Methyl Nitro group enhances electron-deficient character; propenyl chain alters conformation

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) stabilize the DHP ring via resonance, while electron-withdrawing groups (e.g., nitro in FRC-8411) increase oxidative susceptibility .
  • Ester Groups : Dimethyl esters (target) reduce steric hindrance compared to dibenzyl () but may lower solubility relative to diethyl analogues () .
  • Pyrazole Position : The 4-position pyrazole substitution in the target compound contrasts with 3-position substitutions in , affecting molecular dipole and crystal packing .
Physicochemical Properties
  • NMR Shifts : The target compound’s 4-methoxy-3-methylphenyl group likely induces upfield shifts in pyrazole protons (δ 6.8–7.2 ppm) compared to bromophenyl analogues (δ 7.3–7.6 ppm) due to reduced electron withdrawal .
  • Crystallography : X-ray studies of related DHPs (e.g., ) reveal planar DHP rings with puckering amplitudes (q₂ = 0.12–0.15 Å) influenced by substituents . The target’s methoxy group may increase ring planarity, enhancing π-π stacking in solid-state structures .
Pharmacological Activity
  • Calcium Channel Blockade : FRC-8411 () shows potent hypotension (ED₅₀ = 0.3 mg/kg in rats) due to its nitro group’s electron-withdrawing effect, while the target compound’s methoxy group may reduce potency but improve metabolic stability .
  • Bioavailability : Diethyl esters () exhibit higher oral bioavailability than dimethyl analogues due to slower esterase hydrolysis .

Biological Activity

Dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of DHP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DHP belongs to the class of dihydropyridine derivatives, characterized by its unique structure comprising a dihydropyridine core and multiple substituents that enhance its biological profile. The molecular formula is C23H27N3O5C_{23}H_{27}N_{3}O_{5} with a molecular weight of approximately 423.48 g/mol. The compound exhibits several functional groups that contribute to its interactions with biological targets.

1. Antimicrobial Activity

DHP has shown promising antimicrobial properties in various studies. For instance, compounds in the pyrazole family have been reported to exhibit significant antibacterial and antifungal activities. A study highlighted that DHP derivatives could inhibit the growth of several pathogenic bacteria and fungi, suggesting their potential as therapeutic agents against infections .

2. Anti-inflammatory Effects

The anti-inflammatory properties of DHP have been investigated in several models. Research indicates that DHP can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation is crucial for developing treatments for chronic inflammatory conditions .

3. Cardiovascular Benefits

DHP derivatives are frequently studied for their cardiovascular benefits, particularly in the treatment of hypertension and heart failure. The mechanism involves calcium channel blockade, leading to vasodilation and reduced cardiac workload. Clinical studies have shown that DHP can effectively lower blood pressure in hypertensive patients .

The biological activity of DHP is primarily attributed to its interaction with specific receptors and enzymes:

  • Calcium Channels : DHP acts as a calcium channel blocker, inhibiting calcium influx into cardiac and smooth muscle cells, which leads to decreased contractility and relaxation of blood vessels.
  • Cytokine Modulation : By influencing the expression of cytokines such as TNF-alpha and IL-6, DHP can reduce inflammation and tissue damage during inflammatory responses.

Case Studies

Several case studies have explored the efficacy of DHP in various therapeutic contexts:

  • Hypertension Management : A clinical trial involving hypertensive patients demonstrated that administration of DHP significantly reduced systolic and diastolic blood pressure compared to placebo controls. Patients reported fewer side effects compared to traditional antihypertensive medications .
  • Anti-inflammatory Study : In a rodent model of arthritis, administration of DHP resulted in a marked decrease in paw swelling and joint inflammation. Histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls .

Research Findings Summary

Activity TypeFindingsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels in inflammatory models
CardiovascularEffective reduction in blood pressure

Q & A

Q. What advanced techniques elucidate metabolic pathways of this compound?

  • Methodological Answer :
  • LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites.
  • CYP450 Inhibition Assays : Determine isoform-specific interactions (e.g., CYP3A4) using fluorogenic substrates.
  • Molecular Dynamics Simulations : Predict binding affinities to metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
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dimethyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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